molecular formula C19H15ClFN3OS B11389734 N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11389734
M. Wt: 387.9 g/mol
InChI Key: YJUBYIPMMFIVEK-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic pyrimidine derivative intended for research applications. Pyrimidine-based compounds are of significant interest in medicinal chemistry and chemical biology due to their broad biological activities and presence in various pharmacologically active molecules . As part of this class, this compound features a chloro-substituted pyrimidine core, a benzyl carboxamide group, and a (4-fluorobenzyl)sulfanyl substituent, making it a potential building block or intermediate in the development of new chemical entities . Its molecular structure suggests potential for use in constructing more complex molecules for screening against various biological targets. Researchers can utilize this compound in areas such as synthetic chemistry method development, structure-activity relationship (SAR) studies, and as a precursor in pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c20-16-11-23-19(26-12-14-6-8-15(21)9-7-14)24-17(16)18(25)22-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,25)

InChI Key

YJUBYIPMMFIVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate

  • Oxalyl Chloride Activation : The carboxylic acid is treated with oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

  • Amine Coupling : The acid chloride reacts with benzylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to yield the amide.

Direct Amidation

Catalytic coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate direct amidation in polar aprotic solvents (e.g., DMF). This method avoids handling volatile acid chlorides.

Method Reagents Conditions Yield
Acid ChlorideOxalyl chloride, benzylamine, DCM0–25°C, 2–4 hoursModerate
Direct AmidationEDC/HOBt, DMF, benzylamineRoom temperature, 12–24 hoursHigh

Sulfanyl Group Introduction

The final step replaces the 2-chloro group with the 4-fluorobenzyl sulfanyl moiety via nucleophilic aromatic substitution (SNAr):

Reaction Conditions

  • Nucleophile : 4-Fluorobenzyl mercaptan (excess, 1.2–2.0 eq)

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent : DMF, DMSO, or THF

  • Temperature : 80–120°C, 6–24 hours

Mechanism

The electron-deficient pyrimidine ring undergoes nucleophilic attack at position 2 by the thiolate anion (generated in situ). Steric hindrance from the 5-chloro and N-benzyl groups may influence reaction kinetics.

Purification and Characterization

Post-reaction, the crude product undergoes:

  • Filtration : Removal of insoluble byproducts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution).

  • Recrystallization : Ethanol or methanol to achieve >95% purity.

Key characterization techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton shifts (δ 7.2–7.8 ppm for pyrimidine and benzyl groups).

  • HRMS : Verify molecular ion [M+H]⁺ at m/z 383.9.

  • XRPD : Assess crystallinity and polymorphism.

Comparative Analysis of Synthetic Routes

Step Method Advantages Challenges
Pyrimidine CoreCyclization + HalogenationHigh regioselectivityMulti-step, low yield
Amide FormationAcid ChlorideSimple, scalableToxic reagents (SOCl₂)
Amide FormationEDC/HOBtMild conditions, high yieldCost of coupling agents
Sulfanyl IntroductionSNArSingle-step substitutionLong reaction times, side reactions

Industrial and Scalable Approaches

Continuous flow reactors are increasingly adopted for large-scale synthesis, enabling precise temperature control and reduced reaction times. For example:

  • Amide Coupling : Microreactors with EDC/HOBt for rapid mixing.

  • Sulfanyl Substitution : High-temperature microreactors (120°C) to accelerate SNAr.

Challenges and Optimization Strategies

  • Side Reactions : Competing hydrolysis of the sulfanyl group under basic conditions. Mitigated by anhydrous solvents and short reaction times.

  • Yield Improvement : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance SNAr efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine:

    Drug Development: Research is ongoing to explore the compound’s potential as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in three key regions: (1) the sulfanyl/sulfonyl group, (2) the benzyl substituents on sulfur, and (3) the carboxamide substituents.

Modifications to the Sulfur Functional Group

  • Sulfanyl vs. Analog (Sulfonyl): 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (CAS: 874146-69-7) features a sulfonyl (-SO₂-) group, increasing polarity and oxidative stability. This modification may enhance solubility but reduce membrane permeability compared to the sulfanyl analog .

Substituents on the Benzyl Group Attached to Sulfur

  • Fluorine vs. Chlorine vs. Methyl: 4-Fluorobenzyl (Target Compound): The electron-withdrawing fluorine atom may enhance metabolic stability and influence π-π stacking in target binding. 4-Methylbenzyl: N-benzyl-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide (PubChem entry) replaces fluorine with a methyl group, introducing electron-donating effects. This may improve solubility but reduce electronegative interactions .

Carboxamide Substituent Variations

  • Benzyl vs. Heteroaromatic vs. Halogenated Aryl: Benzyl (Target Compound): The benzyl group balances lipophilicity and aromatic interactions. Dichlorophenyl: 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide (CAS: 901658-66-0) uses a 2,3-dichlorophenyl group, which increases steric hindrance and electron-withdrawing effects, possibly enhancing affinity for hydrophobic binding pockets .

Data Table: Structural and Physicochemical Comparison

Compound Name Sulfur Group Benzyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features
N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide Sulfanyl 4-Fluorobenzyl Benzyl C₁₉H₁₅ClFN₃OS 403.86 Balanced polarity, fluorine stability
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Sulfonyl 4-Fluorobenzyl 5-Methyl-1,3,4-thiadiazol-2-yl C₁₅H₁₁ClFN₅O₃S₂ 427.86 Higher polarity, thiadiazole H-bonding
5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide Sulfanyl 4-Fluorobenzyl 2,3-Dichlorophenyl C₁₈H₁₁Cl₃FN₃OS 442.70 Increased lipophilicity, steric bulk
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide Sulfanyl 4-Chlorobenzyl 2,6-Dimethylphenyl C₂₀H₁₇Cl₂N₃OS 418.30 Enhanced electron-withdrawing effects

Biological Activity

N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H14ClFN4OC_{15}H_{14}ClFN_4O, with a molecular weight of 314.75 g/mol. The structure features a pyrimidine ring substituted with a benzyl group and a fluorobenzyl sulfanyl moiety, which are believed to contribute to its biological efficacy.

PropertyValue
Molecular FormulaC15H14ClFN4O
Molecular Weight314.75 g/mol
IUPAC NameThis compound
SynonymsPK11007

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit:

  • Antiviral Activity : Potentially inhibiting viral replication by targeting viral enzymes.
  • Anticancer Properties : Inducing apoptosis in cancer cells through interference with cell cycle regulation.
  • Antimicrobial Effects : Displaying activity against certain bacterial strains by disrupting their metabolic processes.

Antiviral Activity

Research indicates that compounds similar to N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine have shown promising antiviral effects, particularly against hepatitis C virus (HCV). For instance, related pyrimidine derivatives have demonstrated EC50 values in the nanomolar range, indicating strong antiviral potency.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound. For example, derivatives with similar structures were tested against various cancer cell lines, showing IC50 values that suggest effective inhibition of cell growth.

Study ReferenceCell LineIC50 (µM)Observations
HepG25.3Significant inhibition of proliferation
MCF73.1Induction of apoptosis observed

Q & A

Q. What are the key steps for optimizing the synthesis of N-benzyl-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. Critical steps include:
    • Sulfanyl group introduction : Reacting 5-chloropyrimidine-4-carboxamide derivatives with 4-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
    • Benzylation : N-Benzylation using benzyl halides in polar aprotic solvents (e.g., DMF or DMSO) with controlled temperature (60–80°C) to avoid side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Parameters : Reaction time (12–24 hours), solvent polarity, and stoichiometric ratios (1:1.2 for thiol:pyrimidine) are critical for yield optimization .

Q. How is structural integrity confirmed for this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrimidine carbons at δ 160–170 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Cl or benzyl groups) .
    • X-ray Crystallography : Single-crystal analysis to resolve bond angles (e.g., C–S–C ~105°) and confirm noncovalent interactions (e.g., π-stacking) .

Q. What are recommended storage conditions to ensure compound stability?

  • Storage Protocol :
    • Short-term : –20°C in airtight, light-resistant vials under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
    • Long-term : –80°C with desiccants (silica gel) to mitigate hydrolysis .
  • Stability Tests : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Case Example : Discrepancies in ¹H NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or trace impurities.
    • Mitigation : Repeat analysis in deuterated solvents with standardized concentrations. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
    • Advanced Confirmation : Use X-ray crystallography to unambiguously resolve structural ambiguities (e.g., substituent orientation) .

Q. What strategies are effective for identifying biological targets of this compound?

  • Approaches :
    • Computational Docking : Molecular docking (AutoDock Vina) against enzymes like acps-pptase, which are implicated in bacterial proliferation .
    • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
    • SAR Studies : Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) and compare activity to infer target specificity .

Q. How do crystallography data inform molecular conformation and reactivity?

  • Key Insights :

    • Torsional Angles : The dihedral angle between pyrimidine and benzyl groups (e.g., 15–25°) affects steric hindrance and binding pocket compatibility .
    • Noncovalent Interactions : Chalcogen bonds (S···C=O) and π-π stacking (fluorobenzyl-pyrimidine) stabilize crystal packing and influence solubility .
  • Table 1 : Selected Crystallographic Parameters from

    ParameterValue
    Space GroupP1̄
    Unit Cell Volume (ų)768.56
    C–S Bond Length (Å)1.78–1.82
    S–C–C Angle (°)104.5–105.3

Q. What experimental designs are recommended for stability studies under physiological conditions?

  • Protocol :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
    • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (Td > 200°C) .
    • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Design Principles :
    • Sulfanyl Group Modifications : Replace with sulfonyl (-SO₂-) to enhance metabolic stability but reduce electron density .
    • Halogen Substitution : Introduce bromine at position 5 to improve binding to hydrophobic enzyme pockets .
    • Benzyl Variants : Test 4-nitrobenzyl analogs to evaluate electronic effects on target affinity .

Q. What computational methods predict intermolecular interactions for this compound?

  • Tools :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces .
    • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to predict aggregation tendencies .
    • Pharmacophore Modeling : Identify key interaction sites (e.g., sulfanyl group as hydrogen bond acceptor) .

Q. How do noncovalent interactions influence supramolecular assembly?

  • Observations :
    • Chalcogen Bonding : S···F interactions (3.0–3.2 Å) stabilize crystal lattices .
    • Fluorine Participation : C–F···π interactions (4-fluorobenzyl with pyrimidine) enhance packing efficiency .
  • Implications : These interactions may correlate with solubility and bioavailability in drug delivery systems .

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